molecular formula C16H23NO4 B3287753 (S)-tert-Butyl 2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate CAS No. 847805-32-7

(S)-tert-Butyl 2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate

Cat. No. B3287753
CAS RN: 847805-32-7
M. Wt: 293.36 g/mol
InChI Key: RWFJCBXAMPXFKK-KBPBESRZSA-N
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Description

(S)-tert-Butyl 2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate, also known as Boc-Hyp-OH, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of morpholine-based compounds and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery.

Scientific Research Applications

Thermochromic Properties

A study by Komissarov et al. (1991) explores the unusual synthesis and thermochromic properties of a compound related to (S)-tert-Butyl 2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate. They found that the compound exhibited thermochromic behavior in solution due to dissociation into morpholine and a specific diphenoxyquinone. The conformational features of the compound were directly related to its thermochromic properties (Komissarov et al., 1991).

Synthesis of Marine Drug Intermediates

In the context of marine drug development, Li et al. (2013) conducted a study on the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, a key intermediate in the synthesis of antitumor antibiotic tetrahydroisoquinoline natural products. They successfully synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a crucial step for structural-activity relationship studies of these marine drugs (Li et al., 2013).

Morpholinization Under Mass Spectrometry Conditions

Vul'fson et al. (1967) investigated the behavior of free hydroxyacylamino acids, including those similar to (S)-tert-Butyl 2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate, under mass spectrometry conditions. They discovered that these compounds undergo morpholinization, providing insights into the behavior of similar compounds under analytical conditions (Vul'fson et al., 1967).

Synthesis of Homochiral Amino Acid Derivatives

In the field of chiral chemistry, Kollár and Sándor (1993) described the hydroformylation of a compound related to (S)-tert-Butyl 2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate, which resulted in the formation of homochiral amino acid derivatives. This study illustrates the potential of such compounds in the synthesis of stereochemically complex molecules (Kollár & Sándor, 1993).

Electrophilic Substitutions and Carboxylation

Combellas et al. (1993) achieved the selective substitution and carboxylation of a compound structurally related to (S)-tert-Butyl 2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate via electrochemically induced reactions. This highlights the compound's versatility in undergoing chemical transformations (Combellas et al., 1993).

Novel Synthesis ApproachesD'hooghe et al. (

  • developed a novel synthesis approach for cis-3,5-disubstituted morpholine derivatives, including those structurally similar to (S)-tert-Butyl 2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate. This research showcases innovative methods for synthesizing complex morpholine structures (D’hooghe et al., 2006).

Enantioselective Synthesis of Systemic Fungicides

Majerić et al. (1995) conducted a short chemoenzymatic synthesis of S-enantiomers of two systemic fungicides using a process that involves a similar compound. This study highlights the potential application of such compounds in the synthesis of enantioselective agrochemicals (Majerić et al., 1995).

Inhibition of Cellular Proliferation

Million et al. (1995) explored the inhibition of EGF-stimulated cellular proliferation using hydroxybiphenyl derivatives, related to (S)-tert-Butyl 2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate. Their findings contribute to the understanding of the compound's potential in cancer research (Million et al., 1995).

Pulmonary Toxicity Studies

Mizutani et al. (1982) investigated the pulmonary toxicity of butylated hydroxytoluene and related alkylphenols, including those structurally similar to (S)-tert-Butyl 2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate. This research is significant for understanding the toxicological aspects of such compounds (Mizutani et al., 1982).

properties

IUPAC Name

tert-butyl (2S)-2-[(S)-hydroxy(phenyl)methyl]morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-9-10-20-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFJCBXAMPXFKK-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)[C@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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